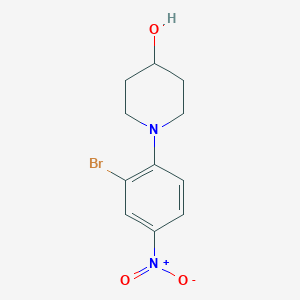

1-(2-Bromo-4-nitrophenyl)piperidin-4-ol

Description

Properties

IUPAC Name |

1-(2-bromo-4-nitrophenyl)piperidin-4-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13BrN2O3/c12-10-7-8(14(16)17)1-2-11(10)13-5-3-9(15)4-6-13/h1-2,7,9,15H,3-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOMKNXAARQAXFZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1O)C2=C(C=C(C=C2)[N+](=O)[O-])Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13BrN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10674791 | |

| Record name | 1-(2-Bromo-4-nitrophenyl)piperidin-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10674791 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

301.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1072944-61-6 | |

| Record name | 1-(2-Bromo-4-nitrophenyl)-4-piperidinol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1072944-61-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(2-Bromo-4-nitrophenyl)piperidin-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10674791 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Bromination of 4-Nitroaniline to 2-Bromo-4-nitroaniline

The synthesis typically begins with the selective bromination of 4-nitroaniline to yield 2-bromo-4-nitroaniline. This step is crucial as it introduces the bromine substituent ortho to the amino group, setting the stage for subsequent nucleophilic substitution.

- Reagents and Conditions: Bromine or a brominating agent in controlled acidic or neutral media.

- Temperature: Generally maintained at mild temperatures to avoid polybromination.

- Yield: High selectivity for the 2-bromo position is reported with proper control.

Nucleophilic Substitution with Piperidin-4-ol

The key step involves reacting 2-bromo-4-nitroaniline with piperidin-4-ol under nucleophilic substitution conditions to form 1-(2-Bromo-4-nitrophenyl)piperidin-4-ol.

- Solvent: Polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are preferred to enhance nucleophilicity.

- Base: Potassium carbonate or cesium carbonate is used to deprotonate piperidin-4-ol, facilitating nucleophilic attack.

- Temperature: The reaction is typically conducted between 25°C and 120°C.

- Reaction Time: 2 to 12 hours depending on scale and conditions.

- Workup: The reaction mixture is diluted with water, extracted with ethyl acetate, washed, dried, and purified by flash column chromatography.

- Yield: Reported yields are generally high, often exceeding 90% under optimized conditions.

Alternative Synthetic Strategies

- Microwave-Assisted Synthesis: Some protocols utilize microwave irradiation to accelerate the nucleophilic substitution, reducing reaction times and improving yields.

- Protecting Group Strategies: In some cases, the piperidine nitrogen is protected (e.g., tert-butyl carbamate protection) to improve selectivity and facilitate purification during intermediate steps.

Detailed Reaction Conditions and Data

| Step | Reagents/Conditions | Temperature (°C) | Time (h) | Yield (%) | Notes |

|---|---|---|---|---|---|

| Bromination of 4-nitroaniline | Bromine or brominating agent in acidic/neutral media | 0-25 | 1-3 | >85 | Selective ortho-bromination |

| Nucleophilic substitution | 2-bromo-4-nitroaniline, piperidin-4-ol, K2CO3, DMF | 25-120 | 2-12 | 90-99 | Base deprotonates piperidin-4-ol |

| Workup and purification | Extraction with EtOAc, washing, drying, chromatography | Ambient | - | - | Flash column chromatography |

Mechanistic Insights and Optimization

- The nucleophilic substitution proceeds via the displacement of the bromine atom on the aromatic ring by the nucleophilic oxygen of piperidin-4-ol.

- The presence of the nitro group at the para position activates the aromatic ring towards nucleophilic aromatic substitution by stabilizing the intermediate Meisenheimer complex.

- Reaction parameters such as solvent polarity, base strength, temperature, and reaction time are critical for maximizing yield and minimizing side reactions.

- Spectral analyses (NMR, IR) confirm the substitution pattern and the presence of hydroxyl and nitro functional groups in the final compound.

Summary of Research Findings

- The compound is synthesized efficiently via bromination followed by nucleophilic substitution.

- High yields and purity are achievable with proper control of reaction conditions.

- The bromine and nitro substituents significantly influence the reactivity and biological activity of the compound.

- The compound serves as a valuable intermediate for further functionalization and drug development research.

Chemical Reactions Analysis

Cross-Coupling Reactions

The bromine substituent enables participation in transition-metal-catalyzed cross-coupling reactions :

Suzuki-Miyaura Coupling

-

Reagents : Boronic acids, Pd(PPh₃)₄ catalyst, base (e.g., Na₂CO₃).

-

Conditions : Aqueous/organic solvent mixtures (e.g., H₂O/THF) at 80–100°C .

-

Products : Biaryl derivatives with retained nitro and piperidine groups.

Example :

Buchwald-Hartwig Amination

-

Reagents : Primary/secondary amines, Pd₂(dba)₃ catalyst, Xantphos ligand.

-

Products : Diamine derivatives via C–N bond formation.

Reduction of Nitro Group

The nitro group undergoes catalytic hydrogenation to form an amine:

-

Reagents : H₂ gas (1–3 atm), Pd/C or Raney Ni catalyst.

-

Product : 1-(2-Bromo-4-aminophenyl)piperidin-4-ol.

Key Data :

| Parameter | Value | Source |

|---|---|---|

| Reduction Time | 4–6 hours | |

| Yield | 85–92% |

Functionalization of the Piperidine Ring

The hydroxyl group on the piperidine ring undergoes further modifications:

Oxidation to Ketone

-

Reagents : Pyridinium chlorochromate (PCC) or Dess-Martin periodinane.

-

Product : 1-(2-Bromo-4-nitrophenyl)piperidin-4-one.

Alkylation/Acylation

-

Reagents : Alkyl halides (e.g., methyl iodide) or acyl chlorides.

-

Product : N-substituted piperidine derivatives.

Example :

Electrophilic Aromatic Substitution

The nitro group directs electrophilic attacks to the meta position relative to itself:

Characterization Data

Key spectroscopic data for reaction intermediates and products:

¹H NMR (DMSO-d₆)

¹³C NMR

Scientific Research Applications

1-(2-Bromo-4-nitrophenyl)piperidin-4-ol has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its structural features.

Medicine: Research into potential pharmaceutical applications, including its use as a precursor for drug development.

Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 1-(2-Bromo-4-nitrophenyl)piperidin-4-ol involves its interaction with specific molecular targets. The bromine and nitro groups play a crucial role in its reactivity and binding affinity. The compound may interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways .

Comparison with Similar Compounds

1-(2-Fluoro-4-nitrophenyl)piperidin-4-ol

- Structural Difference : Fluorine replaces bromine at the 2-position.

- Impact: Fluorine’s smaller atomic radius and higher electronegativity may enhance metabolic stability compared to bromine. Molecular weight is reduced (240.23 g/mol vs.

- Applications : Fluorinated analogs are often prioritized in CNS drug development due to improved blood-brain barrier (BBB) penetration .

4-(4-Chlorophenyl)-4-hydroxypiperidine

- Structural Difference : Chlorine replaces bromine; nitro group absent.

- Biological Relevance : This intermediate is used in pharmaceuticals like haloperidol and loperamide. The absence of a nitro group reduces electron-withdrawing effects, possibly altering receptor binding kinetics .

Core Structure Modifications

Piperazine, 1-(2-bromo-4-nitrophenyl)-

- Structural Difference : Piperazine ring replaces piperidin-4-ol.

- This modification could alter pharmacokinetic profiles, such as absorption and distribution .

1-(4-Bromo-2-nitrophenyl)piperidine-4-carboxylic Acid

- Structural Difference : Carboxylic acid group replaces the hydroxyl group on piperidine.

- This derivative may serve as a precursor for prodrugs or metal-chelating agents .

Functional Group Additions

1-[5-(6-Fluoro-1H-indol-2-yl)pyrimidin-2-yl]piperidin-4-ol (Z3777013540)

RB-005 (1-(4-Octylphenethyl)piperidin-4-ol)

- Structural Difference : Features a long alkyl chain (octylphenethyl group).

- Biological Activity : Exhibits 15-fold selectivity for sphingosine kinase 1 (SK1) over SK2, attributed to hydrophobic interactions with SK1’s lipid-binding domain. Highlights the role of lipophilic substituents in target selectivity .

Biological Activity

1-(2-Bromo-4-nitrophenyl)piperidin-4-ol is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological properties, including pharmacological effects, structure-activity relationships (SAR), and case studies demonstrating its therapeutic potential.

Chemical Structure and Properties

The compound features a piperidine ring substituted with a bromo and nitro group on the phenyl moiety. This unique structure may contribute to its diverse biological activities.

Anticancer Activity

Research has indicated that derivatives of piperidine, including this compound, exhibit significant anticancer properties. For instance, studies have shown that compounds with similar structures can induce apoptosis in cancer cell lines such as MCF-7 and HeLa. A notable mechanism involves the activation of p53 pathways and caspase-3 cleavage, leading to programmed cell death .

Table 1: Anticancer Activity of Piperidine Derivatives

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | MCF-7 | TBD | Induces apoptosis via p53 activation |

| 1-(4-Nitrophenyl)-4-piperidinol | HeLa | TBD | Caspase activation |

Antibacterial Activity

Another area of interest is the antibacterial activity of piperidine derivatives. Compounds similar to this compound have shown effectiveness against various Gram-positive bacteria. The mechanism often involves disrupting bacterial cell membranes and inhibiting macromolecular biosynthesis .

Table 2: Antibacterial Activity of Piperidine Derivatives

| Compound | Bacteria | MIC (µg/mL) | Mechanism of Action |

|---|---|---|---|

| This compound | Staphylococcus aureus | TBD | Membrane disruption |

| 2-Bromo-4-nitrophenol | Methicillin-resistant S. aureus | 0.39 | Inhibits DNA topoisomerase IV |

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by its structural components. Modifications at the bromo and nitro positions can enhance or diminish activity. For example, substituting different halogens or functional groups has been shown to alter the potency against specific cancer cell lines and bacterial strains .

Case Studies

Recent investigations have highlighted the efficacy of related compounds in preclinical models:

- Case Study on Anticancer Efficacy : A study evaluated a series of piperidine derivatives, including those with nitro substitutions, demonstrating significant cytotoxicity against MCF-7 cells with IC50 values ranging from 0.65 to 2.41 µM .

- Case Study on Antibacterial Effects : Another study focused on the antibacterial properties of halogenated piperidines, revealing that certain substitutions led to enhanced activity against resistant strains, showcasing the potential for developing new antibiotics .

Q & A

Q. Methodological Answer :

- Nucleophilic Substitution : Piperidin-4-ol derivatives are often synthesized via nucleophilic substitution between brominated aromatic precursors and piperidin-4-ol. For example, analogous compounds like 4-(4-bromophenyl)-4-hydroxypiperidine were synthesized using 2-methylbenzofuran and iodophenyl precursors under reflux in polar aprotic solvents (e.g., DMF) .

- Coupling Reactions : Suzuki-Miyaura cross-coupling or Buchwald-Hartwig amination may introduce nitro groups. Optimization of catalysts (e.g., Pd(PPh₃)₄) and base (e.g., K₂CO₃) is critical for minimizing side reactions .

- Yield Optimization : Reaction time, temperature, and stoichiometric ratios must be systematically tested. For instance, yields for similar compounds ranged from 22% to 69% depending on substituent positioning and steric effects .

Basic: How can spectroscopic (NMR, IR) and crystallographic methods (XRD) be applied to characterize this compound?

Q. Methodological Answer :

- 1H/13C NMR : Key signals include the piperidin-4-ol proton (δ ~3.5–4.0 ppm, split due to coupling) and aromatic protons (δ ~7.0–8.5 ppm). Nitro and bromo substituents deshield adjacent protons, aiding structural confirmation .

- XRD Analysis : Use SHELX programs for structure refinement. For example, SHELXL resolves hydrogen bonding patterns in piperidine derivatives, critical for confirming hydroxyl and nitro group orientations .

Basic: What theoretical frameworks guide mechanistic studies of this compound’s biological activity?

Q. Methodological Answer :

- Structure-Activity Relationship (SAR) : Link substituent effects (e.g., bromo vs. nitro positioning) to biological targets. For example, 5-HT1F receptor antagonism in similar piperidin-4-ol derivatives was attributed to the bromo group’s electron-withdrawing properties .

- Molecular Docking : Use software like AutoDock to predict binding affinities to receptors (e.g., dopamine D2 or serotonin receptors) based on steric and electronic complementarity .

Advanced: How can contradictory data in pharmacological assays (e.g., receptor specificity vs. nonspecific inhibition) be resolved?

Q. Methodological Answer :

- Control Experiments : Validate specificity using receptor-transfected vs. wild-type cells. For instance, nonspecific luminescence inhibition ≥3 μM in 5-HT1F assays was ruled out via parallel testing in non-transfected HEK293T cells .

- Radioligand Binding Assays : Compare Ki values across receptors. A compound with Ki = 11 nM for 5-HT1F but 343 nM for 5-HT2B confirms selectivity .

Advanced: What experimental design principles optimize reaction conditions for scale-up synthesis?

Q. Methodological Answer :

- Factorial Design : Test variables (temperature, solvent, catalyst loading) in a 2³ factorial matrix to identify interactions. For example, DMF vs. THF as solvents may alter reaction rates by 30% .

- Purification Protocols : Use column chromatography (silica gel, eluent: CH₂Cl₂/MeOH) followed by recrystallization (ethanol/water) to achieve >93% purity, as seen in bromophenyl analogs .

Advanced: How to validate the compound’s stability under physiological conditions for in vivo studies?

Q. Methodological Answer :

- pH Stability Testing : Incubate the compound in buffers (pH 1–9) at 37°C for 24h. Monitor degradation via HPLC-MS. Piperidin-4-ol derivatives often show instability in acidic conditions due to hydroxyl protonation .

- Plasma Protein Binding : Use equilibrium dialysis to measure unbound fraction. Analogous compounds exhibited 85–90% plasma protein binding, affecting bioavailability .

Advanced: How to resolve discrepancies in crystallographic data (e.g., disordered nitro groups)?

Q. Methodological Answer :

- Twinned Data Refinement : Use SHELXL’s TWIN/BASF commands to model disorder. For example, nitro group torsion angles in similar compounds required restraints to avoid overfitting .

- Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., C–H⋯O hydrogen bonds) to validate packing models .

Advanced: What strategies mitigate batch-to-batch variability in biological activity assays?

Q. Methodological Answer :

- Standardized Protocols : Pre-treat cells with fixed concentrations of fetal bovine serum (FBS) to minimize growth factor variability. For example, 5-HT1F antagonist activity was consistent across three human islet donors using 10% FBS .

- Internal Controls : Include reference compounds (e.g., serotonin for 5-HT1F assays) in each plate to normalize inter-assay variability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.